molecular formula C19H16ClN3O2 B2766434 6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-26-6

6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2766434
CAS No.: 899736-26-6
M. Wt: 353.81
InChI Key: ZHYFSQHMXGDUGN-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the benzyl and chlorophenyl groups, as well as the pyrrolo and dione functionalities, could potentially give this compound unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it would have a benzyl group attached to one carbon of the ring, and a chlorophenyl group attached to another carbon .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group of the dione functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar dione group could affect its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis of novel pyrrolo[3,4-d]pyrimidine derivatives, demonstrating their relevance in the development of new materials and potential therapeutic agents. For example, heteroaromatization techniques have been employed to create new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines with antimicrobial activity, highlighting the compound's versatility in synthesizing biologically active molecules (El-Agrody et al., 2001).
  • Another study demonstrated the conversion of related compounds into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, emphasizing the compound's potential in medicinal chemistry (Furrer et al., 1994).

Applications in Material Science

  • Pyrrolo[3,4-d]pyrimidine derivatives have been explored for their electronic properties, particularly in the context of photoluminescent materials and organic electronics. For instance, conjugated polymers incorporating similar core structures have been designed for use in organic field-effect transistors and polymer solar cells, showcasing the compound's utility in advanced material applications (Beyerlein & Tieke, 2000).

Potential Therapeutic Research

  • The synthesis and antimicrobial evaluation of pyrimidine and condensed pyrimidine derivatives, including structures similar to the compound , have been conducted to explore their use as antibacterial and antifungal agents. This research illustrates the compound's relevance in the development of new antimicrobial therapies (Abdelghani et al., 2017).

Advanced Synthetic Methodologies

  • Novel methods for the synthesis of heterocyclic compounds using pyrrolo[3,4-d]pyrimidine as a core have been developed, demonstrating the compound's role in expanding synthetic chemistry techniques and creating new chemical entities with potential application in various fields (Osyanin et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicine. Given the biological activity of many pyrimidine derivatives, it could be worthwhile to investigate whether this compound has any therapeutic effects .

Properties

IUPAC Name

6-benzyl-4-(4-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-14-8-6-13(7-9-14)17-16-15(21-19(25)22-17)11-23(18(16)24)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYFSQHMXGDUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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